Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate
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Overview
Description
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is a complex organic compound with a molecular formula of C16H18N2O4. This compound is characterized by the presence of a pyridine ring, an ethyl ester group, and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate typically involves the reaction of 4-methoxyaniline with 2-chloronicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyridine compounds .
Scientific Research Applications
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. This inhibition occurs through the formation of stable complexes with the enzyme, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{3-[(4-aminophenyl)carbonyl]-2-pyridinyl}acetate
- Ethyl 2-{3-[(4-hydroxyanilino)carbonyl]-2-pyridinyl}acetate
Uniqueness
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is unique due to the presence of the methoxyaniline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16(20)11-15-14(5-4-10-18-15)17(21)19-12-6-8-13(22-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRULJOZBMKCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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